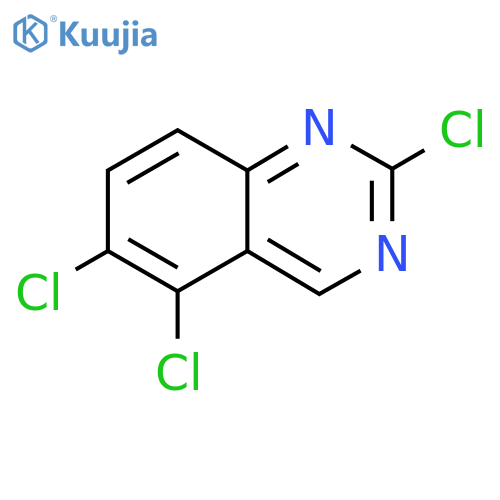Cas no 67092-21-1 (2,5,6-Trichloroquinazoline)

2,5,6-Trichloroquinazoline 化学的及び物理的性質
名前と識別子
-
- 2,5,6-三氯-喹唑啉
- 2,5,6-trichloroquinazoline
- Quinazoline, 2,5,6-trichloro-
- 2,5,6-TRICHLORO-QUINAZOLINE
- F15789
- 2,5,6-Trichloroquinazoline
-
- MDL: MFCD30471468
- インチ: 1S/C8H3Cl3N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H
- InChIKey: ZIVSWCQOTFGFRC-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC2C1=CN=C(N=2)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 25.8
2,5,6-Trichloroquinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-100MG |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 100MG |
¥ 858.00 | 2023-04-05 | |
| Chemenu | CM216210-1g |
2,5,6-Trichloroquinazoline |
67092-21-1 | 97% | 1g |
$556 | 2021-08-04 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-250MG |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 250MG |
¥ 1,372.00 | 2023-04-05 | |
| Ambeed | A181504-1g |
2,5,6-Trichloroquinazoline |
67092-21-1 | 98% | 1g |
$1065.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-5g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 5g |
¥11210.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-10g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 10g |
¥18684.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-1.0g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 1.0g |
¥3423.0000 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-5.0g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 5.0g |
¥10268.0000 | 2024-07-21 | |
| eNovation Chemicals LLC | Y0995265-5g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 5g |
$1200 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0387-10.0g |
2,5,6-trichloroquinazoline |
67092-21-1 | 95% | 10.0g |
¥17114.0000 | 2024-07-21 |
2,5,6-Trichloroquinazoline 関連文献
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Shunhang Wei,Rong Wu,Jikang Jian,Yanfei Sun RSC Adv., 2015,5, 57240-57244
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2,5,6-Trichloroquinazolineに関する追加情報
2,5,6-トリクロロキナゾリン(CAS No. 67092-21-1)の特性と応用に関する総合解説
2,5,6-トリクロロキナゾリン(2,5,6-Trichloroquinazoline)は、複素環式化合物の一種であり、医薬品中間体や有機合成化学分野で重要な役割を果たしています。本化合物は、キナゾリン骨格に3つの塩素原子が結合した構造を持ち、反応性の高さと多様な誘導体合成の可能性から、近年創薬研究や材料科学において注目を集めています。
2023年以降、AI創薬やサステナブル化学のトレンドに伴い、67092-21-1を活用したグリーン合成法に関する研究論文が増加傾向にあります。特に触媒反応や溶媒フリー条件での応用が、環境負荷低減の観点から検討されています。また、バイオアクティブ化合物の前駆体としての利用例では、抗炎症作用や抗菌活性を示す誘導体の開発が報告されています。
物理化学的特性としては、白色~淡黄色結晶性粉末として知られ、分子量は約213.46 g/molです。有機溶媒に対する溶解性では、ジクロロメタンやテトラヒドロフランに可溶である一方、水には難溶という特徴があります。この溶解性プロファイルは、反応溶媒の選択や精製プロセス設計において重要な検討要素となります。
合成化学的応用では、67092-21-1の塩素官能基を利用したカップリング反応が頻繁に実施されます。鈴木-宮浦カップリングやBuchwald-Hartwigアミノ化などのパラジウム触媒反応と組み合わせることで、多様な置換キナゾリンの効率的な合成が可能です。さらに光反応を利用した位置選択的修飾に関する最新研究では、官能基変換の精密制御が達成されています。
産業応用の観点では、2,5,6-トリクロロキナゾリンをコア構造とする機能性材料の開発が進められています。例えば、有機EL材料の電子輸送層や発光層の構成要素としての評価が行われており、熱安定性と電子親和性のバランスに優れる点が高く評価されています。また、農薬中間体としての潜在的可能性も、構造活性相関研究を通じて探求されています。
分析技術に関しては、HPLCやLC-MSを用いた純度評価方法が標準的です。特に質量分析では、特徴的なフラグメンテーションパターンが報告されており、同定分析の際の有用な指標となります。結晶構造解析からは、分子間相互作用による結晶多形の形成が確認されており、固体状態特性の制御が物性改善の鍵となるケースがあります。
安全性に関する最新の知見では、労働安全基準に基づく取り扱いガイドラインが整備されています。適切な換気環境下での操作や、保護具の使用が推奨される点は、他の有機塩素化合物と共通する注意事項です。保管時には湿気を避け、不活性ガス置換下で保存することが、品質安定性維持に有効とされています。
市場動向を分析すると、2,5,6-Trichloroquinazolineの需要は、創薬研究の進展と連動して堅調に推移しています。カスタム合成サービスを提供する企業では、スケーラブルな製造プロセスの開発に注力しており、バッチ生産からフロー化学への移行事例も見られます。グローバルサプライヤー間の競争激化に伴い、高純度グレードの製品ラインナップ拡充が進んでいます。
学術的意義としては、67092-21-1を分子ツールとして用いることで、複素環化学の基礎研究が大きく進展しています。電子効果と立体効果を系統的に解析した研究は、構造設計指針の確立に貢献しています。さらに計算化学との融合により、反応経路予測や物性推定の精度向上が図られています。
今後の展望として、2,5,6-トリクロロキナゾリンをスマート分子として活用する次世代技術が期待されています。刺激応答性材料や自己組織化システムへの応用を視野に入れた研究が、学際的協業によって推進されています。持続可能な開発目標(SDGs)に沿った環境調和型プロセスの確立も、重要な開発テーマとして認識されています。
67092-21-1 (2,5,6-Trichloroquinazoline) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
